Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate
Description
Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate is a heterocyclic compound featuring a strained azetidine (4-membered) ring core. Key structural elements include:
- 3-Hydroxy substituent: A hydroxyl group directly attached to the azetidine ring, contributing to hydrogen bonding and acidity (pKa ~12–14) .
- Boc-protected aminomethyl group: The tert-butoxycarbonyl (Boc) group provides amine protection, stable under basic conditions but cleavable under acidic conditions.
- Benzyl carboxylate: A common protecting group for carboxylic acids, removable via hydrogenolysis.
This compound serves as an intermediate in organic synthesis, particularly in peptide mimetics and small-molecule drug development.
Properties
IUPAC Name |
benzyl 3-hydroxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-16(2,3)24-14(20)18-10-17(22)11-19(12-17)15(21)23-9-13-7-5-4-6-8-13/h4-8,22H,9-12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRVFNPLGPHVGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CN(C1)C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the benzyl group and the Boc-protected amine. The hydroxy group is then introduced through a hydroxylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which allow for more efficient and sustainable synthesis compared to traditional batch processes . These systems enable precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The Boc-protected amine can be reduced to a free amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the Boc-protected amine would yield a primary amine.
Scientific Research Applications
Biological Applications
- Antitumor Activity : Research indicates that derivatives of azetidine compounds exhibit significant antitumor properties. For instance, studies have shown that azetidine-based structures can inhibit cancer cell proliferation by interfering with specific cellular pathways .
- Antimicrobial Properties : Compounds similar to Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate have demonstrated antimicrobial activity against various strains of bacteria and fungi. This suggests potential applications in developing new antibiotics or antifungal agents .
- Neurological Research : The compound's ability to penetrate the blood-brain barrier makes it a candidate for neurological studies. It could be used to explore treatments for neurodegenerative diseases or as a scaffold for designing novel psychoactive drugs .
Case Study 1: Antitumor Activity
In a study published in PLOS ONE, researchers synthesized several azetidine derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain modifications to the azetidine core significantly enhanced antitumor activity, suggesting that this compound could be optimized for better efficacy .
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial properties of azetidine derivatives against common pathogens. The findings revealed that specific structural features contributed to increased activity against Gram-positive and Gram-negative bacteria, highlighting the potential of this compound as a lead structure in antibiotic development .
Comparative Analysis Table
| Property/Feature | This compound | Other Azetidine Derivatives |
|---|---|---|
| Antitumor Activity | Significant inhibition in cancer cell lines | Varies by substitution |
| Antimicrobial Activity | Effective against multiple bacterial strains | Often lower efficacy |
| Blood-Brain Barrier Penetration | High potential due to structural characteristics | Depends on specific modifications |
| Synthesis Complexity | Multi-step synthesis with Boc protection | Varies widely |
Mechanism of Action
The mechanism of action of Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The Boc-protected amine can be deprotected under acidic conditions to yield a free amine, which can then interact with enzymes or receptors. The hydroxyazetidine moiety may also play a role in binding to target proteins, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Ring Systems and Substitution Patterns
Target Compound vs. Pyrrolidine Derivatives
- : Benzyl 3-(hydroxymethyl)-4-(Boc-amino)-1-pyrrolidinecarboxylate Ring system: Pyrrolidine (5-membered) vs. azetidine (4-membered). Substituents: Hydroxymethyl (–CH2OH) at C3 vs. hydroxyl (–OH) in the target. Impact:
- Pyrrolidine’s reduced ring strain increases conformational flexibility but decreases binding affinity compared to azetidine.
– Hydroxymethyl’s CH2 spacer lowers acidity (pKa ~15–17) compared to the target’s hydroxyl group, affecting hydrogen bonding in molecular interactions .
Target Compound vs. Piperidine-Linked Azetidine ()
- Structure: Benzyl 3-(3-{Boc-aminomethyl}azetidin-1-yl)piperidine-1-carboxylate Complexity: Azetidine is connected to a piperidine (6-membered) ring. Impact:
- Piperidine introduces a basic nitrogen (pKa ~11), enhancing solubility in acidic environments.
- The extended structure may improve metabolic stability but reduces synthetic accessibility .
Target Compound vs. Biazetidine Derivative ()
Functional Group Variations
Target Compound vs. Methylamino-Substituted Pyrrolidine ()
- Structure: Benzyl (3S)-3-{Boc-methylamino}pyrrolidine-1-carboxylate Substituent: Boc-protected methylamino (–NHCH3) vs. hydroxymethylamino in the target. Impact:
- Methylation reduces hydrogen bonding capacity, increasing lipophilicity (logP ~1.5 vs. ~0.8 for the target).
- Alters pharmacokinetic properties, such as membrane permeability .
Target Compound vs. Ethoxy-oxoethyl Azetidine ()
- Structure: tert-Butyl 3-(Boc-aminomethyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate Substituent: Ethyl ester (–COOEt) adjacent to the azetidine ring. Impact:
- The ester group introduces hydrolytic instability under basic or enzymatic conditions, unlike the target’s stable hydroxyl group.
- Provides a site for further functionalization (e.g., saponification to carboxylic acid) .
Biological Activity
Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C18H26N2O4
- Molecular Weight : 334.41 g/mol
- CAS Number : 1412254-93-3
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The compound is believed to function primarily as an inhibitor of specific enzymes involved in metabolic pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The tert-butoxycarbonyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration and interaction with target enzymes.
- Modulation of Receptor Activity : The benzyl group may allow for selective binding to certain receptors, potentially influencing signaling pathways related to cell growth and apoptosis.
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, related azetidine derivatives have shown effectiveness against viral infections by inhibiting viral replication mechanisms.
Antitumor Effects
Several studies have reported the antitumor activity of azetidine derivatives. The ability of these compounds to induce apoptosis in cancer cells has been linked to their structural characteristics, including the presence of the hydroxy and carboxylate functional groups.
Case Studies
-
Study on Antiviral Activity :
A study published in Journal of Medicinal Chemistry evaluated various azetidine derivatives for their antiviral activities. This compound was included in the screening process and demonstrated moderate antiviral activity against several strains of viruses, suggesting its potential as a lead compound for further development. -
Antitumor Activity Assessment :
In another study focused on cancer therapeutics, researchers tested the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it induced significant apoptosis in treated cells compared to controls, highlighting its potential as an anticancer agent.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C18H26N2O4 |
| Molecular Weight | 334.41 g/mol |
| CAS Number | 1412254-93-3 |
| Antiviral Activity | Moderate (specific strains) |
| Antitumor Activity | Significant (in vitro studies) |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate?
- Methodological Answer : The synthesis involves sequential protection and functionalization of the azetidine ring.
Azetidine Core Formation : Start with tert-butyl 3-hydroxyazetidine-1-carboxylate (CAS 1104083-23-9), introducing a hydroxymethyl group via Mitsunobu reaction or nucleophilic substitution .
Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DCM) to protect the amine group .
Benzyl Esterification : React the hydroxyl group with benzyl chloroformate (Cbz-Cl) in anhydrous THF, catalyzed by triethylamine, to install the benzyl carbamate .
- Validation : Monitor intermediates via TLC (Rf values) and confirm structures by ¹H/¹³C NMR (e.g., δ ~1.4 ppm for Boc tert-butyl protons) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization) .
- Spectroscopy :
- NMR : Identify key signals: δ 4.5–5.2 ppm (benzyl CH₂), δ 1.4 ppm (Boc tert-butyl), and δ 3.5–4.0 ppm (azetidine ring protons) .
- HRMS : Confirm molecular ion ([M+H]⁺, expected m/z ~377.18) .
- Thermal Analysis : Measure melting point (mp) to compare with literature (e.g., related azetidine derivatives melt at 67–68°C) .
Advanced Research Questions
Q. How can competing side reactions during Boc protection be mitigated?
- Methodological Answer :
- Competing Reactions : Hydrolysis of Boc groups under acidic conditions (e.g., TiCl₄ in DCM) or premature deprotection during benzylation .
- Optimization :
Use anhydrous solvents (e.g., dry DCM) and inert atmosphere (N₂/Ar) to suppress hydrolysis.
Employ orthogonal protecting groups (e.g., Fmoc for amines) if sequential deprotection is required .
Monitor reaction progress by TLC (silica gel, hexane/EtOAc) to detect intermediates and adjust stoichiometry .
- Case Study : In benzyl ester syntheses, incomplete Boc protection led to mixed products; increasing Boc₂O equivalents resolved this .
Q. What strategies address the steric hindrance and ring strain in azetidine derivatives during functionalization?
- Methodological Answer :
- Steric Mitigation :
Use bulky bases (e.g., DIPEA) to reduce undesired nucleophilic attack on strained azetidine rings .
Employ low-temperature conditions (−10°C to 0°C) for reactions involving electrophilic reagents (e.g., TiCl₄) to control regioselectivity .
- Ring Strain Management :
- Microwave-Assisted Synthesis : Accelerate ring-opening/functionalization steps (e.g., 100°C, 30 min) to overcome kinetic barriers .
- Catalysis : Use Pd/C for hydrogenolysis of benzyl groups without disrupting the azetidine core .
Q. How should researchers resolve contradictions in reported synthetic yields for similar azetidine-carboxylates?
- Methodological Answer :
- Root Causes : Variability in solvent purity, catalyst aging (e.g., Pd/C activity loss), or unoptimized stoichiometry .
- Resolution Protocol :
Reproduce literature methods with strict control of solvent dryness (e.g., molecular sieves for DCM).
Validate catalyst activity via control reactions (e.g., hydrogenation of standard substrates).
Use design of experiments (DoE) to optimize molar ratios (e.g., Boc₂O:amine = 1.2:1 vs. 1.5:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
